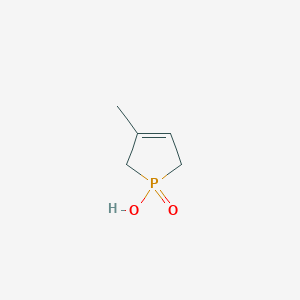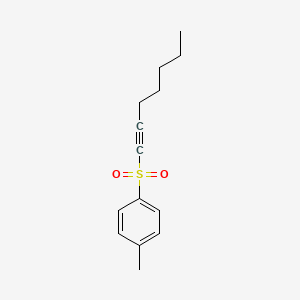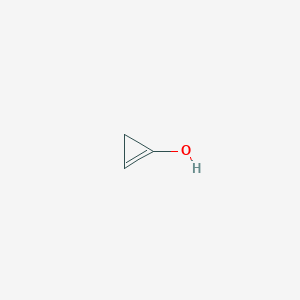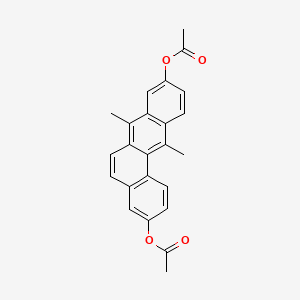![molecular formula C18H16N2OS2 B14424774 2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide CAS No. 83261-76-1](/img/structure/B14424774.png)
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide is an organic compound with the molecular formula C19H17NOS2 It is characterized by the presence of cyano, amide, and thioether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide typically involves the reaction of cyanoacetamide with benzyl mercaptan under basic conditions. The reaction proceeds through the formation of a thioether intermediate, which is then converted to the final product by the addition of a cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the thioether groups can participate in nucleophilic reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenoic acid, methyl ester: Similar structure but with a carboxylic acid ester group instead of an amide.
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenoic acid, ethyl ester: Similar structure but with an ethyl ester group instead of an amide.
Uniqueness
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide is unique due to its amide functional group, which imparts different reactivity and potential biological activity compared to its ester analogs. The presence of both cyano and thioether groups also provides a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
83261-76-1 |
|---|---|
Molekularformel |
C18H16N2OS2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
3,3-bis(benzylsulfanyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C18H16N2OS2/c19-11-16(17(20)21)18(22-12-14-7-3-1-4-8-14)23-13-15-9-5-2-6-10-15/h1-10H,12-13H2,(H2,20,21) |
InChI-Schlüssel |
BMTYJHLJQWHJKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=C(C#N)C(=O)N)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)




![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)

